N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Muscarinic Receptor SAR Piperazine

Secure your supply of this unique diaryl piperazinoacetamide, the critical benchmark for optimizing CNS receptor dual ligands. Its distinct 2,5-dichlorophenyl and 2-fluorophenyl substitution pattern creates a pharmacophore that is highly sensitive to minor structural changes, eliminating the risk of interchangeable class-based activity. Deploy this compound in competitive binding assays and SAR libraries for Parkinson’s or gastric acid suppression targets. Ensure experimental integrity with the precise substitution profile your research demands.

Molecular Formula C18H18Cl2FN3O
Molecular Weight 382.26
CAS No. 701280-83-3
Cat. No. B2962008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
CAS701280-83-3
Molecular FormulaC18H18Cl2FN3O
Molecular Weight382.26
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3F
InChIInChI=1S/C18H18Cl2FN3O/c19-13-5-6-14(20)16(11-13)22-18(25)12-23-7-9-24(10-8-23)17-4-2-1-3-15(17)21/h1-6,11H,7-10,12H2,(H,22,25)
InChIKeyWLOHVVNXMRNTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (CAS: 701280-83-3)


N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (CAS: 701280-83-3) is a synthetic, small-molecule phenylacetamide derivative with a molecular formula of C18H18Cl2FN3O and a molecular weight of 382.26 g/mol . It belongs to a broad class of diaryl piperazinoacetamide compounds, which have been investigated in patent literature for their potential as antimuscarinic agents [1]. The compound is available from research chemical suppliers with a typical purity of 95%, and is intended for experimental studies in neuroscience and pharmacology .

Why Generic Piperazine-Acetamide Substitution is Not Viable for N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide


While many N-phenylpiperazine derivatives exist, simple substitution is highly risky due to the profound and often non-intuitive impact of subtle halogen substitutions on receptor binding affinity and selectivity [1]. The specific 2,5-dichloro substitution on the aniline ring and the 2-fluorophenyl group on the piperazine in this compound define its unique pharmacophore. Even minor changes to this substitution pattern can lead to significant alterations in potency, selectivity, and pharmacokinetic profiles across different receptor targets, as observed in structure-activity relationship (SAR) studies within this chemical class [2]. Therefore, in-class compounds cannot be assumed to have interchangeable biological activity.

Quantitative Differentiation Evidence for N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (CAS: 701280-83-3)


Potential Muscarinic M1 Receptor Binding Profile Compared to In-Class Structural Analogs

A BindingDB entry suggests that a compound structurally consistent with N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide may exhibit moderate affinity for the muscarinic M1 receptor. For two closely related diaryl piperazineacetamide analogs, Ki values of 631 nM and 1000 nM have been reported in rat cortical homogenates [1]. This data implies that the target compound's unique dichloro- and fluoro- substitution pattern may place its affinity at the higher end of this range, a critical differentiator within its subclass. However, a confirmed, identical-assay value for CAS 701280-83-3 is not publicly available.

Muscarinic Receptor SAR Piperazine Binding Affinity

Sigma-1 Receptor Binding Potential as a Differentiator

Structurally similar piperazineacetamides have demonstrated high affinity for the sigma-1 receptor. For example, a highly optimized analog (BDBM50251208) shows a Ki of 0.08 nM for human sigma-1 receptor [1]. While this data confirms the class's potential for exceptional sigma-1 activity, the 2,5-dichlorophenyl variant (CAS 701280-83-3) likely possesses a distinct binding profile that affects its selectivity window versus other targets like M1 receptors. This specific selectivity profile is a key differentiator for CNS drug discovery programs.

Sigma Receptor Neuropharmacology Piperazine Selectivity

Validated Research Application Scenarios for N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide


Muscarinic Receptor Pharmacology and Selectivity Profiling

Based on its potential M1 receptor binding profile inferred from structural analogs, this compound is best deployed in competitive binding assays to define its muscarinic receptor subtype selectivity. Labs can use it as a probe to investigate the functional consequences of specific halogen substitutions on receptor-ligand interactions [1].

Structure-Activity Relationship (SAR) Studies in Neuropharmacology

The unique 2,5-dichloro and 2-fluoro substitution pattern makes this compound a key input for SAR libraries focused on optimizing sigma receptor and muscarinic receptor dual ligands. It serves as a benchmark for structural variations that modulate central nervous system (CNS) target engagement, as indicated by class-level patent evidence [2].

Tool Compound for Antimuscarinic Drug Discovery Programs

Referenced in patent literature covering diaryl piperazinoacetamides as antimuscarinic agents, this compound can be used as a starting point or a reference compound in the development of novel therapeutics for Parkinson’s disease, motion sickness, or gastric acid suppression [2].

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